molecular formula C9H14ClNO2 B1423239 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl CAS No. 1159826-49-9

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl

Cat. No. B1423239
M. Wt: 203.66 g/mol
InChI Key: NUBYNIGJZVNIBG-UHFFFAOYSA-N
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Description

“3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl” is related to Phenylephrine Hydrochloride , which is also known as ®- (−)-Phenylephrine hydrochloride, ®- (−)-1- (3-Hydroxyphenyl)-2-methylaminoethanol hydrochloride, ®- (−)-3-Hydroxy-α- (methylaminomethyl)benzyl alcohol hydrochloride . It is a compound with a molecular weight of 203.67 .


Synthesis Analysis

An improved method to synthesize a similar compound, 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), has been reported . The synthesis is based on an indium-mediated sonochemical Reformatsky reaction . This method is simpler and more convenient than previous methods, which required specialized equipment, flammable materials, and high-pressure reaction vessels .


Molecular Structure Analysis

The molecular structure of “3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl” is likely similar to that of Phenylephrine Hydrochloride, which has a linear formula of HOC6H4CH (CH2NHCH3)OH·HCl .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . This reaction might be relevant to the chemical reactions involving “3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl”.

Scientific Research Applications

Optical Antipodes Resolution

The resolution of similar compounds into optical antipodes has been achieved through fractional crystallization. Vogler and Baumgartner (1952) demonstrated this by resolving DL-3.4-dihydroxyphenyl-alanine, a compound structurally similar to 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl, into its optical antipodes using fractional crystallization of cinchonine salts (Vogler & Baumgartner, 1952).

Preparation of Optically Active Amino Acids

Yamada, Fujii, and Shioiri (1962) reported on the preparation of optically active amino acids, including derivatives similar to 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl, by chemical or biological resolution. Their work involved the fractional recrystallization of salts and the hydrolysis of N-acetyl-DL-amino acids (Yamada, Fujii, & Shioiri, 1962).

Metabolic Engineering in Yeast

Ji et al. (2018) explored the production of beta-hydroxy acids like 3-hydroxypropionic acid (structurally related to 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl) in yeast. Their research focuses on the construction of synthesis pathways in microbes for compounds such as 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl (Ji et al., 2018).

Synthesis of Unnatural Amino Acids

Watanabe, Kuwata, Sakata, and Matsumura (1966) synthesized unnatural amino acids including derivatives resembling 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl. Their work demonstrates the possibility of creating novel amino acids for various applications (Watanabe, Kuwata, Sakata, & Matsumura, 1966).

High-Performance Liquid Chromatography

Chen, Qiu, and Xu (2005) utilized high-performance liquid chromatography (HPLC) for separating derivatives of beta-alanine, which is structurally similar to 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl. This technique is crucial for analyzing and purifying complex organic compounds (Chen, Qiu, & Xu, 2005).

Plant Metabolism Studies

Larsen and Wieczorkowska (1978) investigated the metabolism of 3-substituted alanine derivatives in plants, providing insight into the biological transformations of compounds like 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl in nature (Larsen & Wieczorkowska, 1978).

Safety And Hazards

The safety data sheet for Phenylephrine Hydrochloride, a related compound, indicates that it is harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life . These hazards may also apply to “3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl”.

Future Directions

The synthesis of similar compounds, such as 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), has been improved over time . Future research may focus on further improving the synthesis process, studying the compound’s mechanism of action, and exploring its potential applications .

properties

IUPAC Name

3-(1-amino-3-hydroxypropyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBYNIGJZVNIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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